N-Boc-(S)-1-amino-2-propanol

Beschreibung

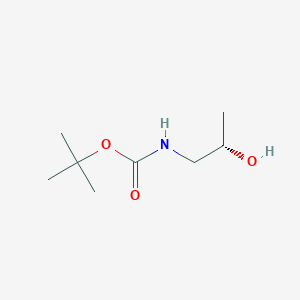

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl N-[(2S)-2-hydroxypropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-6(10)5-9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJCFDAODGKHAV-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CNC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472786 | |

| Record name | N-Boc-(S)-1-amino-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167938-56-9 | |

| Record name | N-Boc-(S)-1-amino-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Boc S 1 Amino 2 Propanol

Asymmetric Synthesis Approaches

The generation of the chiral center in N-Boc-(S)-1-amino-2-propanol is the cornerstone of its synthesis. Various asymmetric strategies have been developed to achieve high enantiopurity.

Chiral Pool Synthesis from Precursors (e.g., L-Alanine Derivatives)

A common and effective strategy for synthesizing chiral compounds is to start from readily available, inexpensive, and enantiomerically pure natural products, a concept known as chiral pool synthesis. sci-hub.se The natural amino acid L-alanine, which possesses the required (S)-stereochemistry, is an ideal precursor for this compound.

The synthesis begins with the reduction of the carboxylic acid functionality of L-alanine or its esters. google.com For instance, L-alanine esters can be reduced to the corresponding alcohol, (S)-2-amino-1-propanol, also known as L-alaninol. google.com This transformation can be achieved using various reducing agents. Subsequently, the amino group of the resulting L-alaninol is protected with a tert-butoxycarbonyl (Boc) group to yield the final product. arkat-usa.org An alternative approach involves the protection of L-alaninol's amino group with di-tert-butyldicarbonate to afford the N-Boc derivative. arkat-usa.org This route leverages the inherent chirality of L-alanine, ensuring the stereochemical integrity of the final product.

Chemoenzymatic and Biocatalytic Synthesis Routes

Biocatalysis offers a powerful and green alternative to traditional chemical methods, providing high selectivity under mild reaction conditions. sci-hub.se Chemoenzymatic routes to chiral amino alcohols like (S)-1-amino-2-propanol often employ enzymes such as lipases, alcohol dehydrogenases (ADHs), or transaminases. nih.govresearchgate.net

One common biocatalytic strategy is the kinetic resolution of a racemic mixture. For example, a lipase (B570770) can selectively acylate one enantiomer of a racemic amino alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.net

More advanced methods involve asymmetric synthesis from prochiral substrates. Amine dehydrogenases (AmDHs) can catalyze the reductive amination of hydroxy ketones. For instance, native AmDHs have been shown to be effective in synthesizing short chiral amino alcohols. frontiersin.org Specifically, the amine dehydrogenase from Meyerozyma guilliermondii (MsmeAmDH) has demonstrated high conversion and excellent enantioselectivity in the synthesis of related small amino alcohols like (S)-3-aminobutan-1-ol. frontiersin.org Such enzymatic cascades can convert simple starting materials into high-value chiral amino alcohols in one-pot processes, often with internal cofactor recycling systems to improve efficiency. nih.govacs.org These biocatalytic approaches avoid the need for protecting groups and often proceed with high stereoselectivity, representing a significant advancement in sustainable chemistry. sci-hub.sejove.com

Catalytic Asymmetric Reductions Leading to Chiral Amino Alcohols

Catalytic asymmetric reduction of prochiral ketones is one of the most powerful methods for preparing enantiomerically pure secondary alcohols. tandfonline.com In the context of this compound synthesis, this involves the stereoselective reduction of the corresponding prochiral ketone, N-Boc-1-amino-2-propanone.

A variety of chiral catalysts have been developed for this transformation. Chiral oxazaborolidines, famously used in the Corey-Bakshi-Shibata (CBS) reduction, are highly effective. tandfonline.com These catalysts, often derived from chiral amino alcohols like proline, can reduce ketones with high enantioselectivity in the presence of a boron source like borane (B79455) (BH₃). tandfonline.comjst.go.jp Another class of effective catalysts involves transition metals, such as rhodium, complexed with chiral ligands. researchgate.net These systems can catalyze the asymmetric hydrosilylation or hydrogenation of ketones to yield chiral alcohols with high enantiomeric excess (ee). researchgate.net The choice of catalyst and reaction conditions is critical for achieving the desired (S)-configuration with high selectivity. thieme-connect.comresearchgate.netnih.gov

Table 1: Catalytic Asymmetric Reduction of Prochiral Ketones to Chiral Alcohols

| Catalyst System | Ketone Type | Reducing Agent | Typical Yield (%) | Typical Enantioselectivity (% ee) | Reference |

|---|---|---|---|---|---|

| Chiral Oxazaborolidine / Borane (CBS) | Aromatic / Aliphatic | BH₃·THF | High | Up to >95% | tandfonline.com |

| (S)-Amino Alcohol-Borane Complex | Aromatic / Dialkyl | BH₃·THF | High | >90% | jst.go.jp |

| [Rh(COD)Cl]₂ / Chiral Thiazolidine Ligand | 2-Amino Aryl Ketones | Diphenylsilane | Nearly Quantitative | >92% | researchgate.net |

Stereocontrolled Ring-Opening Reactions of Chiral Epoxides (e.g., (S)-Glycidol)

The stereocontrolled ring-opening of chiral epoxides is a classic and reliable method for synthesizing chiral 1,2-difunctionalized compounds. To synthesize this compound, a chiral C3 epoxide synthon such as (S)-propylene oxide or a derivative of (S)-glycidol can be used.

A typical synthetic sequence involves the nucleophilic attack of an azide (B81097) source, such as sodium azide, at the less hindered C1 position of (S)-propylene oxide. This Sₙ2 reaction proceeds with inversion of configuration at the site of attack, but since the chiral center (C2) is not the reaction site, its (S)-configuration is retained. The resulting (S)-1-azido-2-propanol is then subjected to reduction of the azide group to a primary amine, commonly achieved through catalytic hydrogenation (e.g., using H₂/Pd-C) or with reagents like triphenylphosphine (B44618) (Staudinger reaction). The final step is the chemoselective protection of the newly formed amino group with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to furnish this compound. This methodology provides excellent control over the stereochemistry. A similar strategy has been successfully employed for the large-scale synthesis of related N-Boc-α-methylserinal acetonides starting from (R)-2-methylglycidol. unirioja.es

N-Protection Strategies in Synthesis (Focus on the tert-Butoxycarbonyl Group)

The protection of amine functionalities is a fundamental operation in multi-step organic synthesis. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a wide range of conditions and its facile removal under mildly acidic conditions. organic-chemistry.org

Chemoselective N-Boc Protection of Amino Alcohol Functionalities

In molecules containing both amine and alcohol functional groups, such as (S)-1-amino-2-propanol, the selective protection of the amine is crucial. The challenge lies in preventing the competing O-acylation of the hydroxyl group. Fortunately, the amino group is generally more nucleophilic than the hydroxyl group, allowing for chemoselective N-protection under carefully controlled conditions.

Several mild and efficient methods have been developed for the chemoselective N-Boc protection of amino alcohols using di-tert-butyl dicarbonate (Boc₂O). organic-chemistry.org These protocols are designed to maximize the yield of the desired N-Boc product while minimizing or eliminating side reactions, such as the formation of O-Boc ethers or cyclic oxazolidinones. researchgate.net For example, conducting the reaction in water without any added catalyst can provide excellent chemoselectivity for the N-Boc derivative. organic-chemistry.org Another highly effective system uses 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and an organocatalyst, which promotes rapid and clean N-protection at room temperature. organic-chemistry.orgresearchgate.net

Table 2: Methods for Chemoselective N-Boc Protection of Amino Alcohols

| Catalyst / Solvent System | Reaction Time | Typical Yield (%) | Key Features | Reference |

|---|---|---|---|---|

| None / Water | 2 - 4 h | 92 - 98% | Catalyst-free, environmentally benign, no oxazolidinone formation. | organic-chemistry.org |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 5 - 30 min | 90 - 99% | Fast, efficient, recyclable catalyst/solvent, no side reactions. | organic-chemistry.orgresearchgate.net |

| Nanocerium Oxide / Solvent-free | 10 - 20 min | 92 - 98% | Green, mild conditions, catalyst is recyclable. | researchgate.net |

Orthogonal Protection Strategies for Multi-functional Intermediates

In the synthesis of complex molecules, wherein intermediates possess multiple reactive functional groups, orthogonal protection strategies are paramount. These strategies involve the use of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection and reaction of specific sites within a molecule. This compound, featuring a hydroxyl group and an acid-labile tert-butoxycarbonyl (Boc) protected amine, is a prime candidate for such strategies, particularly when it serves as a building block for more elaborate structures.

The core of this strategy lies in the differential stability of the protecting groups. The Boc group is characteristically cleaved under acidic conditions (e.g., using trifluoroacetic acid (TFA) or hydrochloric acid), liberating the primary amine. organic-chemistry.orgacs.org This allows for the use of a second protecting group for the hydroxyl moiety that is stable to acid but labile under different, non-acidic conditions. This ensures that the amine remains protected while the hydroxyl group is being chemically modified, or vice-versa.

The principle of orthogonality is crucial for achieving chemoselectivity, preventing unwanted side reactions, and streamlining multi-step syntheses. wiley-vch.de By choosing a protecting group for the hydroxyl function that is stable to the acidic deprotection of the Boc group, chemists can selectively unmask the amine for subsequent coupling reactions. Conversely, if a protecting group labile under specific, non-acidic conditions is used for the hydroxyl group, it can be selectively removed to allow for modification at that position while the Boc-protected amine remains intact.

Table 1: Example of Orthogonal Protecting Group Pairs for Amino Alcohols

| N-Terminal Protection | O-Terminal Protection | N-Deprotection Conditions | O-Deprotection Conditions | Orthogonality |

| Boc | Benzyl (Bn) | Acid (e.g., TFA, HCl) | Hydrogenolysis (H₂, Pd/C) | Yes |

| Boc | Acetyl (Ac) | Acid (e.g., TFA, HCl) | Base (e.g., NaOMe, K₂CO₃) | Yes |

| Boc | tert-Butyldimethylsilyl (TBDMS) | Acid (e.g., TFA, HCl) | Fluoride Ion (e.g., TBAF) | Yes |

| Fmoc | Boc-protected amino alcohol | Base (e.g., Piperidine) | Acid (e.g., TFA, HCl) | Yes |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.netcolab.ws Research has focused on developing cleaner, more sustainable protocols for the crucial N-Boc protection step.

Solvent Selection and Minimization Strategies in Process Development

Solvent selection is a key aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental concerns. mdpi.com Traditional syntheses of N-Boc derivatives often employ chlorinated solvents like dichloromethane (B109758) (DCM) or polar aprotic solvents which are now considered undesirable. mdpi.com

Modern process development emphasizes the use of greener alternative solvents. For N-Boc protection, research has demonstrated the efficacy of solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which can act as both a solvent and a catalyst and is readily recyclable. organic-chemistry.orgresearchgate.net Other studies have explored the use of glycerol, a biodegradable and non-toxic solvent, for the chemoselective N-Boc protection of amines at room temperature. researchgate.netresearchgate.net Such protocols often lead to high yields and selectivity without the formation of common byproducts like isocyanates or ureas. researchgate.net

Solvent minimization is another critical strategy. Performing reactions under solvent-free conditions represents the ideal scenario. Several studies have reported the successful N-tert-butoxycarbonylation of amines using di-tert-butyl dicarbonate ((Boc)₂O) at ambient temperature without any solvent, sometimes with a reusable catalyst like silica-gel adsorbed perchloric acid or iodine. organic-chemistry.org These methods offer advantages of simplicity, short reaction times, and excellent yields, aligning perfectly with green chemistry goals. researchgate.net

Table 2: Comparison of Solvents in N-Boc Protection Reactions

| Solvent | Green Chemistry Classification | Key Advantages | Research Findings |

| Dichloromethane (DCM) | Undesirable/Hazardous | Effective solubilizer | Traditional solvent, now being replaced. mdpi.com |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Recommended/Usable | Recyclable, acts as a catalyst, prevents side reactions. researchgate.net | Enables simple and efficient mono-N-Boc protection. organic-chemistry.orgresearchgate.net |

| Glycerol | Recommended | Biodegradable, non-toxic, renewable. | Catalyst-free, chemoselective N-Boc protection at room temperature. researchgate.netresearchgate.net |

| Water | Recommended | Safest solvent, inexpensive, non-flammable. | Enables catalyst-free, chemoselective N-Boc protection. organic-chemistry.org |

| None (Solvent-Free) | Ideal | Eliminates solvent waste, simplifies workup. | High efficiency with or without a catalyst at room temperature. organic-chemistry.orgresearchgate.net |

Catalyst-Free and Aqueous Reaction Conditions

A significant advancement in the green synthesis of N-Boc protected amines is the development of catalyst-free protocols. These methods reduce the chemical inventory, eliminate the need for potentially toxic or expensive metal catalysts, and simplify product purification. It has been demonstrated that the N-tert-butoxycarbonylation of various amines, including amino alcohols, can proceed efficiently by simply treating the amine with (Boc)₂O without any additive at room temperature. researchgate.net

Performing reactions in water is another cornerstone of green chemistry. Water is a non-toxic, non-flammable, and inexpensive solvent. Catalyst-free N-Boc protection of amines has been successfully achieved in water, yielding the desired N-Boc derivatives chemoselectively and often in high purity without side-product formation. organic-chemistry.org This approach is particularly advantageous as it avoids the use of volatile organic compounds (VOCs) and simplifies the isolation of the product, which may be less soluble in water than the starting materials. For chiral compounds like (S)-1-amino-2-propanol, conducting the protection in water has been shown to afford the optically pure N-Boc derivative, demonstrating the compatibility of these green conditions with stereochemically sensitive substrates. organic-chemistry.org

N Boc S 1 Amino 2 Propanol As a Chiral Building Block in Complex Molecule Synthesis

Applications in Pharmaceutical and Medicinal Chemistry Research

The (S)-configuration of N-Boc-(S)-1-amino-2-propanol ensures a high degree of enantioselectivity in synthetic routes, a critical aspect in the development of modern therapeutics where the biological activity often resides in a single enantiomer.

This compound is a key intermediate in the synthesis of a variety of enantiomerically pure drug candidates. Its utility has been demonstrated in the development of antiviral agents and kinase inhibitors. For instance, related N-Boc protected amino alcohols serve as precursors in the synthesis of hydroxyethylamine isosteres, which are core components of HIV protease inhibitors like Saquinavir. orgsyn.org The synthesis involves the reaction of an N-Boc protected amino aldehyde with a suitable nucleophile to construct the characteristic amino alcohol backbone with high stereocontrol.

Furthermore, this chiral building block is instrumental in the synthesis of substrates for sphingosine (B13886) kinases (SPHKs), which are important targets in cancer and inflammatory diseases. The synthesis of 2-amino-2-heterocyclic-propanols, which act as prodrugs that are phosphorylated in vivo to active sphingosine-1-phosphate (S1P) receptor agonists, relies on intermediates derived from N-Boc protected amino alcohols. nih.gov The stereochemistry at the C-2 position, originating from the chiral starting material, is crucial for both the kinase-mediated phosphorylation and the subsequent receptor binding affinity of the phosphorylated product. nih.gov

Table 1: Examples of Enantiopure Drug Intermediates Synthesized Using N-Boc-Amino Alcohols

| Drug/Intermediate Class | Specific Intermediate/Target | Role of this compound or Analogue |

| HIV Protease Inhibitors | Saquinavir Precursor (hydroxyethylamine isostere) | Provides the chiral amino alcohol core with defined stereochemistry. orgsyn.org |

| Sphingosine Kinase Modulators | 2-amino-2-heterocyclic-propanol S1P Receptor Prodrugs | Serves as the chiral backbone, with the stereocenter being critical for phosphorylation and receptor activity. nih.gov |

| Kinase Inhibitors | Imidazo[4,5-b]pyridine Derivatives (Aurora A Kinase) | Used in the synthesis of chiral amines that form part of the final inhibitor structure. |

The utility of this compound and its analogues extends to the creation of larger bioactive scaffolds, such as those used in materials science and tissue engineering. A notable example is the incorporation of a similar building block, N-Boc serinol, into the structure of polyurethane-based thermosensitive hydrogels. researchgate.net These hydrogels are designed for applications in drug delivery and as scaffolds for tissue regeneration.

In this context, the N-Boc protected amino alcohol acts as a chain extender in the polymerization process. researchgate.net The resulting polyurethane possesses biocompatible and injectable properties. Following polymerization, the Boc group can be removed to expose the primary amine, which can then be used to graft bioactive molecules onto the hydrogel scaffold, creating a biomimetic environment that can promote cell adhesion and proliferation. researchgate.net This demonstrates the role of this class of compounds in developing advanced functional biomaterials.

The direct application of this compound in the construction of stereodefined therapeutic agents is a testament to its importance in medicinal chemistry. The precise (S)-stereochemistry of the building block is transferred to the final active pharmaceutical ingredient, ensuring the desired pharmacological effect and minimizing potential off-target effects associated with other stereoisomers.

An example can be found in the synthesis of selective Aurora A kinase inhibitors, where derivatives of this compound are used to introduce a chiral pyrrolidine (B122466) moiety. nih.gov The synthesis involves the reaction of (S)-3-acetamidopyrrolidine, which can be conceptually derived from a protected aminopropanol (B1366323) backbone, with a di-chlorinated pyridine (B92270) derivative. The stereocenter is maintained throughout the synthetic sequence, leading to a final inhibitor with high enantiomeric purity. nih.gov This stereochemical fidelity is essential for the specific interaction of the inhibitor with the target kinase.

Utility in Peptide and Peptide Mimetic Synthesis

In the realm of peptide science, maintaining stereochemical purity is paramount, as the biological function of peptides is intrinsically linked to their three-dimensional structure. This compound and the broader class of Boc-protected amino acids are foundational tools in this field.

During peptide synthesis, the activation of the carboxylic acid group of an amino acid for coupling with the amine of another can lead to racemization, particularly through the formation of an oxazolone (B7731731) intermediate. wikipedia.org The use of a urethane-based protecting group, such as the Boc group, is known to significantly suppress this side reaction. researchgate.net The electron-donating nature of the Boc group's oxygen atom reduces the acidity of the alpha-proton, thereby disfavoring the formation of the oxazolone and preserving the stereochemical integrity of the amino acid residue during the coupling step. researchgate.net This makes Boc-chemistry a reliable strategy, especially for the synthesis of peptides containing amino acids prone to racemization.

Peptidomimetics, or pseudo-peptides, are designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability against proteolytic degradation. N-Boc protected amino alcohol derivatives are valuable in the synthesis of these mimetics, particularly those containing a hydroxyethylene scaffold, which is an isostere of the peptide bond.

A relevant example is the diastereoselective reduction of an N-Boc-protected δ-amino-α,β-unsaturated γ-keto ester to create a Phe-Gly dipeptidomimetic. researchgate.net Although not using this compound directly, this synthesis showcases the principle of using a chiral, N-Boc protected building block to construct a pseudo-peptide backbone. The reduction of the keto group yields a chiral alcohol, and the stereochemical outcome can be controlled by the choice of reducing agent, leading to the desired syn- or anti-1,2-amino alcohol configuration within the peptidomimetic structure. researchgate.net This level of stereocontrol is fundamental to designing pseudo-peptide ligands that can adopt the correct conformation to bind to their biological targets.

Role in the Synthesis of Chiral Heterocycles

This compound is a versatile chiral building block in organic synthesis, prized for its role in the stereoselective construction of complex molecules. Its inherent chirality, stemming from the (S)-configured stereocenter, and the presence of two distinct functional groups—a Boc-protected amine and a secondary alcohol—make it an ideal starting material for the synthesis of various chiral heterocyclic compounds. These heterocycles are core scaffolds in many pharmaceutically active molecules. chemimpex.com The tert-butoxycarbonyl (Boc) protecting group is crucial, as it masks the nucleophilicity of the amine, allowing for selective reactions at the hydroxyl group, and can be removed under specific acidic conditions to enable further transformations. organic-chemistry.org

Formation of Oxazolidinone Derivatives

The 1,2-amino alcohol functionality within this compound makes it a direct precursor for the synthesis of chiral oxazolidinone rings. Oxazolidinones are a significant class of heterocycles found in several bioactive compounds, including antibiotics. The synthesis typically involves the cyclization of the amino alcohol with a carbonylating agent.

One common method involves reacting the β-amino alcohol with phosgene (B1210022) or its equivalents. acs.org In the context of this compound, the hydroxyl group can be activated and then cyclized by the intramolecular attack of the deprotected amine or, more commonly, the carbamate (B1207046) nitrogen itself can participate in the cyclization under certain conditions.

Research has also explored the conversion of N-Boc protected amino epoxides into oxazolidinones. acs.org While this compound is an amino alcohol, not an epoxide, it can be readily converted to its corresponding chiral epoxide. This epoxide can then undergo intramolecular cyclization. The reaction often involves the participation of the Boc group, leading to the formation of the 2-oxazolidinone (B127357) ring with high stereocontrol. acs.org For instance, studies have shown that refluxing N-Boc epoxides in a suitable solvent like isopropanol (B130326) can lead to the formation of the desired oxazolidinone in excellent yields. acs.org

It is noteworthy that the formation of oxazolidinones can sometimes be an unintended side reaction during the N-Boc protection of amino alcohols if the reaction conditions are not carefully controlled. organic-chemistry.orgresearchgate.net However, by selecting appropriate reagents and conditions, this cyclization can be harnessed to become a reliable method for producing these valuable chiral heterocycles.

Construction of Pyrrolidine and Other Nitrogen-Containing Rings

The bifunctional nature of this compound also facilitates its use in the construction of other key nitrogen-containing heterocycles, such as pyrrolidines and piperazines. These ring systems are prevalent in a vast array of natural products and synthetic drugs.

The synthesis of pyrrolidine derivatives can be achieved through multi-step sequences starting from this compound. A typical strategy involves the chemical modification of both the hydroxyl and the amino functionalities to build the five-membered ring. For example, the hydroxyl group can be converted into a leaving group (e.g., a mesylate or tosylate), and the Boc-protected amine can be deprotected and subsequently involved in an intramolecular nucleophilic substitution to form the pyrrolidine ring. The synthesis of compounds like (S)-2-N-Boc-Amino-1-Pyrrolidin-1-Yl-Propan-1-One demonstrates the utility of Boc-protected amino acids (which can be derived from amino alcohols) in creating structures containing a pyrrolidine ring. cymitquimica.com

Furthermore, this chiral precursor is valuable in synthesizing larger rings like piperazines. The synthesis of piperazine-containing amino alcohols has been demonstrated through methods like asymmetric transfer hydrogenation, highlighting the importance of chiral amino alcohol scaffolds in creating complex heterocyclic drugs. acs.org The general principle involves using the chiral backbone of the amino alcohol to direct the stereochemistry of subsequent reactions that form the heterocyclic ring.

Precursor for Advanced Chiral Amino Acid Derivatives

This compound serves as a crucial starting material for the synthesis of non-standard, advanced chiral amino acid derivatives. These derivatives are of great interest in medicinal chemistry and peptide science, where the incorporation of unnatural amino acids can lead to peptides and proteins with enhanced stability, novel biological activity, or specific conformational properties. chemimpex.comresearchgate.net

The synthesis of these advanced derivatives often involves the oxidation of the secondary alcohol in this compound to a carboxylic acid. This transformation converts the amino alcohol backbone into an amino acid backbone, specifically yielding N-Boc-(S)-alanine. This process provides an alternative route to this valuable protected amino acid.

Once N-Boc-(S)-alanine is formed, it can be further modified to create more complex amino acid derivatives. The Boc-protected amino group and the newly formed carboxylic acid provide two handles for a wide range of chemical transformations, including peptide coupling reactions. chemimpex.com For instance, chiral amino alcohols derived from amino acids are key intermediates in synthesizing peptide bond surrogates, such as those found in protease inhibitors. researchgate.net

Moreover, the chiral center of this compound can be used to introduce chirality into new stereocenters during the synthesis of novel amino acid side chains. The ability to build upon this simple, commercially available chiral block allows researchers to access complex chiral structures that would be difficult to synthesize by other means. srce.hr This highlights the compound's role not just as a source of a single chiral amino acid, but as a foundational element for a diverse library of advanced, enantiomerically pure amino acid derivatives.

N Boc S 1 Amino 2 Propanol in Chiral Catalyst and Ligand Design

Development of Chiral Ligands for Asymmetric Catalysis

The modular nature of N-Boc-(S)-1-amino-2-propanol allows for its incorporation into various ligand scaffolds, enabling the systematic tuning of steric and electronic properties to achieve high selectivity in catalytic transformations.

Derivatives of this compound have been instrumental in the development of highly efficient catalysts for the asymmetric transfer hydrogenation (ATH) of ketones, particularly in combination with ruthenium. diva-portal.org These catalyst systems, typically formed in situ from a ruthenium precursor like [{RuCl2(p-cymene)}]2 and a chiral ligand, have demonstrated remarkable activity and enantioselectivity in the reduction of a wide array of prochiral ketones to their corresponding chiral secondary alcohols. sigmaaldrich.comdiva-portal.org

The ligands are often pseudo-dipeptides, synthesized by coupling an N-Boc-protected α-amino acid with (S)-1-amino-2-propanol. diva-portal.org For instance, a highly effective ligand was developed from the combination of N-Boc-L-alanine and (S)-1-amino-2-propanol. researchgate.netacs.org The resulting ruthenium complex proved exceptionally proficient in the hydrogen-transfer reaction of various aryl alkyl ketones, yielding the corresponding benzylic alcohols with excellent enantioselectivity (up to 98% ee). acs.org This method provides a convenient route to chiral secondary alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. diva-portal.org The reaction typically utilizes 2-propanol as a mild and readily available hydrogen source. sigmaaldrich.com

| Substrate (Aryl Alkyl Ketone) | Ligand Derived From | Catalyst Precursor | Product (Chiral Alcohol) | Enantiomeric Excess (ee) | Reference |

| Acetophenone | N-Boc-L-alanine and (S)-1-amino-2-propanol | [{RuCl2(p-cymene)}]2 | 1-Phenylethanol | Up to 98% | acs.org |

| Various Aryl Alkyl Ketones | Pseudo-dipeptide ligands | [{RuCl2(p-cymene)}]2 | Corresponding benzylic alcohols | Excellent | sigmaaldrich.comacs.org |

| Heteroaromatic Ketones | Pseudo-dipeptide ligands | [{RuCl2(p-cymene)}]2 | Chiral heteroaromatic alcohols | Good to high | diva-portal.org |

This table summarizes the performance of ruthenium catalysts derived from this compound in the asymmetric reduction of various ketones.

The design of pseudo-dipeptide ligands represents a significant strategy in asymmetric catalysis. These ligands are readily synthesized via a straightforward coupling of an N-Boc-protected amino acid with an amino alcohol, such as this compound. diva-portal.org This modular approach allows for the creation of extensive ligand libraries by varying both the amino acid and the amino alcohol components. researchgate.netmdpi.com

Researchers have prepared libraries of dozens of these dipeptide-like ligands and evaluated their performance in model reactions, such as the ruthenium-catalyzed reduction of acetophenone. researchgate.netacs.org This high-throughput screening approach facilitates the rapid identification of optimal ligands for specific transformations. The stereochemistry of both the amino acid and the amino alcohol components is crucial for the catalyst's effectiveness. diva-portal.orgmdpi.com It has been demonstrated that catalysts generated from L-amino acids and (S)-amino alcohols generally yield products with very high enantioselectivity. mdpi.com The proposed mechanism suggests that these ligands can act as tridentate coordinators to the metal center, forming a stable 16-electron ruthenium complex that precedes the active ruthenium hydride species. mdpi.com

Application in Organocatalysis and Metal-Catalyzed Systems

While prominently used in ruthenium-catalyzed reactions, ligands derived from this compound and its analogues also find application in systems with other transition metals, such as rhodium and iridium. diva-portal.orgdiva-portal.org For instance, pseudo-dipeptide ligands have been combined with rhodium(III)-arene half-sandwich complexes to create active and selective catalysts for the asymmetric transfer hydrogenation of aromatic ketones. diva-portal.org

Furthermore, the principles of using chiral amino alcohol derivatives extend to other catalytic systems. For example, iridium-catalyzed asymmetric transfer hydrogenation has been successfully used for the diastereoselective reduction of β-amino ketones to furnish anti-γ-amino alcohols. rsc.orgru.nl In these cases, the choice of a chiral ligand, which can be derived from amino acids and amino alcohols, directs the stereochemical outcome of the reduction, often overriding the influence of a pre-existing stereocenter in the substrate. ru.nl

Influence of this compound Derived Ligands on Enantioselectivity and Diastereoselectivity

The structure of ligands derived from this compound has a profound impact on the enantioselectivity and diastereoselectivity of the catalyzed reactions. A key factor is the stereochemical "match and mismatch" between the ligand and the substrate's existing chirality. ru.nl A "matched" pairing, where the ligand's chirality complements the substrate's, can lead to exceptionally high diastereoselectivity. Conversely, a "mismatched" pair can result in poor selectivity or even the opposite diastereomer. ru.nl

For example, in the iridium-catalyzed ATH of β-amino ketones, a catalyst derived from D-α-Me-phenylglycine amide showed high anti-selectivity with an (S)-configured ketone (96:4 dr), demonstrating a matched pair. ru.nl However, the same catalyst with the (R)-ketone led to a non-selective 1:1 mixture of diastereomers, a classic mismatch. ru.nl

The reaction conditions, including the presence of additives, can also significantly influence selectivity. In the ruthenium-catalyzed ATH of ketones using pseudo-dipeptide ligands, the addition of alkali metal salts, such as lithium chloride (LiCl), has been shown to enhance both the reaction rate and the enantioselectivity in certain cases. researchgate.netmdpi.com This has led to the proposal of an alternative reaction mechanism where the alkali cation plays an active role in the hydrogen-transfer step, potentially forming a bimetallic transition state. diva-portal.orgresearchgate.net

| Reaction | Ligand Type | Metal | Key Finding | Influence on Selectivity | Reference |

| ATH of Ketones | Pseudo-dipeptide | Ruthenium | Addition of alkali cations (e.g., LiCl) can improve ee. | Enantioselectivity | researchgate.netmdpi.com |

| ATH of β-Amino Ketones | α-Substituted-amino acid amide | Iridium | "Match/Mismatch" effect between ligand and substrate chirality. | Diastereoselectivity | ru.nl |

| Reduction of Ketones | Pseudo-dipeptide | Ruthenium | Stereochemistry of the amino acid and amino alcohol is critical. | Enantioselectivity | diva-portal.orgmdpi.com |

This table highlights the significant influence of ligand design and reaction conditions on the stereochemical outcome of reactions catalyzed by systems employing this compound derivatives.

Mechanistic Investigations Involving N Boc S 1 Amino 2 Propanol

Reaction Mechanism Elucidation in Stereoselective Transformations

The (S)-configuration of N-Boc-(S)-1-amino-2-propanol is a key determinant of enantioselectivity in various synthetic applications. Its involvement in stereoselective transformations is often characterized by the formation of well-defined transition states that favor the formation of one stereoisomer over another.

In the realm of asymmetric catalysis, ligands derived from this compound have proven effective. For instance, a ligand synthesized from N-Boc-L-alanine and (S)-1-amino-2-propanol, when complexed with ruthenium, has demonstrated high efficacy in the asymmetric transfer hydrogenation of aryl alkyl ketones, yielding the corresponding benzylic alcohols with excellent enantioselectivity (up to 98% ee). acs.org The mechanism of such reactions is believed to proceed through a coordinated transition state where the chiral ligand dictates the facial selectivity of hydride transfer to the prochiral ketone.

Palladium-catalyzed aminoarylation reactions provide another example of the compound's utility in constructing chiral nitrogen-containing heterocycles. nih.gov The reaction of a γ-aminoalkene substrate, synthesized from this compound, with an aryl halide proceeds via a catalytic cycle involving oxidative addition, formation of a palladium(aryl)amido complex, intramolecular syn-migratory insertion of the alkene into the Pd-N bond (syn-aminopalladation), and subsequent C-C bond-forming reductive elimination. nih.gov The stereochemical outcome is controlled during the syn-aminopalladation step, where the substrate's inherent chirality, originating from the this compound unit, directs the formation of a specific diastereomer. nih.gov

Studies on Chiral Induction and Stereocontrol Elements

The chiral center at the 2-position of the propanol (B110389) backbone is the primary element of stereocontrol in reactions involving this compound. The interplay between this stereocenter and the bulky Boc protecting group creates a defined chiral environment that influences the approach of incoming reagents.

Studies on the desymmetrization of achiral molecules using enzymes have highlighted the effectiveness of N-Boc protected amino alcohols in achieving high enantiomeric excess. researchgate.net For example, the enzymatic desymmetrization of 2-tert-butoxycarbonylamino-2-methyl-1,3-propanediol allows for the preparation of chiral building blocks like (S)-N-Boc-N,O-isopropylidene-α-methylserinal. researchgate.net

The principle of stereocontrol is further exemplified in the synthesis of pyrrolidines, where the stereochemistry of the starting material, derived from this compound, dictates the final product's stereochemistry with high fidelity. nih.gov The substrate-controlled nature of these reactions underscores the reliability of this chiral building block in transferring its stereochemical information to the product.

Role of the Boc Protecting Group in Reaction Pathways and Selectivity

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. total-synthesis.comchemistrysteps.com In the context of this compound, the Boc group serves several critical functions that extend beyond simple protection.

Mechanistically, the Boc group influences reaction pathways by modulating the nucleophilicity and basicity of the amino group. total-synthesis.com By converting the amine into a less reactive carbamate (B1207046), it prevents unwanted side reactions. total-synthesis.comchemistrysteps.com The steric bulk of the Boc group also plays a significant role in directing the stereochemical outcome of reactions. It can create a sterically hindered face of the molecule, forcing incoming reagents to approach from the less hindered side, thereby enhancing diastereoselectivity. nih.gov

The deprotection of the Boc group proceeds via an interesting fragmentation mechanism. total-synthesis.com Under acidic conditions, protonation of the carbonyl oxygen leads to the formation of a resonance-stabilized cation. chemistrysteps.com This facilitates the cleavage of the tert-butyl group as a stable tertiary carbocation, which subsequently deprotonates to form gaseous isobutene. total-synthesis.com The resulting carbamic acid then readily decarboxylates to release the free amine and carbon dioxide. total-synthesis.comchemistrysteps.com This clean and irreversible deprotection step is a key advantage of the Boc group.

The orthogonality of the Boc group to other common protecting groups, such as Fmoc (removed with base) and Cbz (removed by hydrogenation), makes it an invaluable tool in complex multi-step syntheses, particularly in peptide synthesis. total-synthesis.com

Kinetic and Thermodynamic Aspects of this compound Involved Reactions

The kinetic and thermodynamic parameters of reactions involving this compound are crucial for understanding reaction rates and equilibria. While specific kinetic and thermodynamic data for reactions directly involving this compound are not extensively detailed in the provided search results, general principles can be applied.

Kinetic studies of related reactions, such as the oxidation of amino alcohols, have shown a dependence of the observed rate constant on the concentrations of the reactants. acs.org For instance, a Michaelis-Menten type kinetics has been observed with respect to the substrate in some oxidation reactions. acs.org Such studies often reveal fractional order dependence on the alcohol and acid, and a negative order with respect to the oxidant, providing insights into the reaction mechanism. acs.org

The kinetic resolution of nitrogen heterocycles using chiral organolithium bases provides another area where kinetic factors are paramount. whiterose.ac.uk The success of these resolutions relies on the differential rates of deprotonation of the two enantiomers of the racemic substrate by the chiral base. The relative rates of these competing reactions determine the enantiomeric ratio of the recovered starting material. whiterose.ac.uk

Thermodynamic considerations, such as the relative stability of intermediates and transition states, are fundamental to stereoselectivity. In many stereoselective reactions involving this compound, the observed product distribution is a reflection of the lower energy transition state leading to the major stereoisomer. The steric and electronic properties of the this compound moiety play a decisive role in dictating the energy landscape of the reaction pathway.

Derivatization and Functionalization Strategies for Research Applications

Chemical Modifications of the Hydroxyl Group in N-Boc-(S)-1-amino-2-propanol

The secondary hydroxyl group in this compound is a key site for introducing molecular diversity. Its nucleophilic nature allows for a variety of chemical modifications, including oxidation, esterification, and etherification, to generate a range of functionalized derivatives.

Oxidation: The hydroxyl group can be oxidized to the corresponding ketone, (S)-1-(Boc-amino)-2-propanone. This transformation is a fundamental step in the synthesis of α-amino ketones, which are important precursors for various nitrogen-containing heterocycles and other pharmacologically active compounds. colab.ws Standard oxidizing agents are employed for this purpose, with the choice of reagent depending on the desired selectivity and reaction scale.

Esterification and Etherification: The hydroxyl group readily reacts with acylating or alkylating agents to form esters and ethers, respectively. These reactions are often used to introduce specific side chains or to modify the molecule's physical properties, such as solubility. For example, reaction with an acyl chloride or anhydride (B1165640) in the presence of a base yields the corresponding ester. Similarly, ether derivatives can be prepared through reactions such as the Williamson ether synthesis.

Table 1: Selected Chemical Modifications of the Hydroxyl Group This is an interactive table. You can sort and filter the data.

| Reaction Type | Reagent Class | Resulting Functional Group | Example Reagents |

|---|---|---|---|

| Oxidation | Oxidizing Agents | Ketone (Carbonyl) | Chromium-based reagents, Swern oxidation, Dess-Martin periodinane |

| Esterification | Acylating Agents | Ester | Acyl chlorides, Carboxylic anhydrides |

| Etherification | Alkylating Agents | Ether | Alkyl halides (with a base), Silyl (B83357) halides (for silyl ethers) |

Transformations Involving the Protected Amine Functionality

The N-Boc group is one of the most common amine protecting groups in organic synthesis due to its robustness and predictable reactivity. fishersci.co.uk Its primary role is to prevent the amine from acting as a base or nucleophile during reactions targeting other parts of the molecule. chemistrysteps.com

Deprotection: The most frequent transformation involving the Boc-protected amine is its removal (deprotection) to unveil the primary amine. This is typically achieved under acidic conditions. chemistrysteps.com Strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in various solvents, are commonly used. fishersci.co.uk The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the elimination of carbon dioxide and the stable tert-butyl cation, which typically forms isobutylene. chemistrysteps.com This process efficiently regenerates the free amine, (S)-1-amino-2-propanol, which can then participate in subsequent synthetic steps, such as amide bond formation or reductive amination. Recent developments have also explored thermal deprotection methods in continuous flow systems, which can offer advantages in selectivity and scalability. acs.org

Direct Conversion to Amides: While deprotection followed by acylation is the standard route to amides, one-pot methods have been developed to convert N-Boc protected amines directly into amides. One such strategy involves the in-situ generation of an isocyanate intermediate from the N-Boc amine using reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride. rsc.org This reactive intermediate is then trapped with a Grignard reagent to furnish the corresponding amide in high yield, bypassing the need for a separate deprotection step. rsc.org

Table 2: Common Transformations of the N-Boc Group This is an interactive table. You can sort and filter the data.

| Transformation | Condition | Reagents | Purpose |

|---|---|---|---|

| Deprotection | Acidic | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | To generate the free primary amine for further reactions. fishersci.co.uk |

| Deprotection | Thermal | High temperature in a flow reactor | Acid-free removal of the Boc group, potentially offering higher functional group tolerance. acs.org |

Development of New Synthetic Reagents and Intermediates from this compound

The chiral nature of this compound makes it an excellent starting material for the synthesis of more complex chiral building blocks, which are highly valuable in asymmetric synthesis. chemimpex.com

One significant application is its conversion into chiral N-protected α-amino aldehydes. For instance, this compound can be used to synthesize (S)-N-Boc-N,O-isopropylidene-α-methylserinal. unirioja.es This process typically involves protecting the amine and hydroxyl groups together as an oxazolidine, followed by oxidation of the remaining primary alcohol (if derived from a different precursor) or modification and oxidation. These resulting chiral aldehydes, analogous to the well-known Garner's aldehyde, are powerful intermediates for the stereoselective synthesis of non-proteinogenic amino acids, such as α-methylamino acids, which are important components in designing peptides with enhanced stability and conformational properties. unirioja.es

The compound also serves as a key intermediate in the synthesis of various pharmaceutical agents. fishersci.no Its structure is incorporated into more complex molecules, including antiviral drugs and kinase inhibitors. By providing a reliable source of chirality and a synthetically versatile handle, it facilitates the construction of enantiomerically pure drug candidates. chemimpex.com For example, it can be a precursor for synthesizing α-amino carbonyl compounds, which are not only found in bioactive natural products but also serve as intermediates for creating 2-amino alcohols and various nitrogenous heterocycles. colab.ws

Table 3: Examples of Intermediates Derived from this compound This is an interactive table. You can sort and filter the data.

| Derived Intermediate | Synthetic Utility |

|---|---|

| (S)-1-(Boc-amino)-2-propanone | Precursor to α-amino ketones and nitrogenous heterocycles. colab.ws |

| (S)-N-Boc-N,O-isopropylidene-α-methylserinal | Chiral aldehyde for asymmetric synthesis of α-methylamino acids. unirioja.es |

| (S)-1-amino-2-propanol | Chiral amino alcohol generated after deprotection, used in peptide and pharmaceutical synthesis. fishersci.co.uk |

Advanced Analytical and Spectroscopic Characterization in Research

Chiral Chromatography for Enantiomeric Purity Assessment (e.g., HPLC, GLC)

Chiral chromatography is the cornerstone for separating racemic mixtures into their individual enantiomers and assessing the enantiomeric purity of chiral compounds like N-Boc-(S)-1-amino-2-propanol. wikipedia.org High-Performance Liquid Chromatography (HPLC) and Gas-Liquid Chromatography (GLC) are the principal techniques utilized for this purpose. sigmaaldrich.comdokumen.pub The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Polysaccharide-derived CSPs, such as those based on cellulose (B213188) or amylose (B160209) derivatives, are widely effective for the resolution of chiral amino alcohols and their derivatives. researchgate.netkoreascience.kr These columns, often featuring phenylcarbamate derivatives, create a chiral environment where enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times. scas.co.jpcsic.es Other effective stationary phases include cyclodextrin-based columns and Pirkle-type columns, which operate on principles of inclusion complexation and π-π interactions, respectively. scas.co.jp The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like 2-propanol or ethanol, is critical for optimizing selectivity and resolution. koreascience.krcsic.es For this compound, GLC is also a viable method for determining optical purity, often specified as enantiomeric excess (ee). sigmaaldrich.com

Table 1: Chiral Stationary Phases for Separation of Chiral Amino Alcohols and Derivatives

| Chiral Stationary Phase (CSP) Type | Principle of Separation | Typical Analytes | Reference |

|---|---|---|---|

| Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak IA) | Hydrogen bonding, dipole-dipole, π-π interactions, steric hindrance | Aromatic compounds, esters, alcohols, amino acid derivatives | researchgate.netscas.co.jpcsic.es |

| Cyclodextrin-based (e.g., β-cyclodextrin) | Host-guest inclusion complexation | Compounds that fit within the cyclodextrin (B1172386) cavity | |

| Pirkle-type (e.g., dinitrobenzoyl group) | π-acid/π-base interactions, hydrogen bonding, dipole stacking | Aromatic compounds, amides, esters, alcohols | scas.co.jp |

To overcome challenges such as poor chromatographic retention or weak detector response, especially for aliphatic amino alcohols, derivatization is a common and effective strategy. wikipedia.orgkoreascience.kr This process involves reacting the analyte with a chiral or achiral reagent to form a derivative with improved chromatographic properties and enhanced detectability. researchgate.net

A prominent strategy involves the formation of 9-anthraldimine derivatives. By reacting the primary amino group of the amino alcohol with 9-anthraldehyde, a Schiff base is formed. koreascience.krriss.kr This derivatization introduces a large, planar, and strongly UV-absorbent anthryl group, which serves two main purposes: it significantly enhances the UV detection sensitivity and provides additional sites for chiral recognition on the CSP, often leading to improved enantioselectivity. researchgate.netkoreascience.kr The reaction is typically straightforward, proceeding under mild conditions. koreascience.kr Other reagents, such as 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl), are also used to create fluorescent derivatives for highly sensitive analysis. researchgate.net

Table 2: Derivatization Agents for Enhanced Chiral Analysis

| Derivatizing Agent | Functional Group Targeted | Purpose | Reference |

|---|---|---|---|

| 9-Anthraldehyde | Primary amines | Forms UV-active 9-anthraldimine Schiff bases for enhanced detection and resolution. | researchgate.netkoreascience.kr |

| 4-Chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) | Primary amines | Forms highly fluorescent NBD derivatives for sensitive detection. | researchgate.net |

| (R)- or (S)-α-Methoxyphenylacetic acid (MPA) | Alcohols, Amines | Forms diastereomeric esters or amides for NMR-based configuration assignment (Riguera's method). | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure and the stereochemistry of this compound. Standard one-dimensional ¹H and ¹³C NMR spectra confirm the connectivity of atoms by analyzing chemical shifts, signal integrations, and coupling constants.

For stereochemical elucidation, more advanced NMR techniques are required. dokumen.pub One powerful approach is the use of chiral derivatizing agents (CDAs) to convert the enantiomeric analyte into a mixture of diastereomers, which are distinguishable by NMR. Riguera's method, for example, involves esterification of the alcohol with both (R)- and (S)-α-methoxyphenylacetic acid (MPA). mdpi.com The chemical shift differences (Δδ = δS - δR) between the resulting diastereomeric esters in the ¹H NMR spectrum can be used to assign the absolute configuration of the secondary alcohol. mdpi.com Similarly, chiral solvating agents can be used to induce temporary diastereomeric interactions, leading to observable chemical shift nonequivalence for the enantiomers. acs.org In some cases, theoretical calculations of NMR parameters are correlated with experimental data to provide a high level of confidence in the structural and stereochemical assignment.

Table 3: Conceptual ¹H NMR Data for Diastereomeric Derivatives for Stereochemical Analysis

| Proton near Chiral Center | Chemical Shift (δ) for (S)-MPA derivative (ppm) | Chemical Shift (δ) for (R)-MPA derivative (ppm) | Δδ (δS - δR) (ppm) | Implication for Configuration |

|---|---|---|---|---|

| H-a | X₁ | Y₁ | Positive | Part of model for assignment |

| H-b | X₂ | Y₂ | Negative | Part of model for assignment |

| H-c | X₃ | Y₃ | Negative | Part of model for assignment |

| H-d | X₄ | Y₄ | Positive | Part of model for assignment |

This table is illustrative of the data generated in Riguera's method to determine absolute configuration. The sign of Δδ values follows a predictable pattern based on the molecule's conformation. mdpi.com

Mass Spectrometry (MS) for Molecular Characterization in Complex Reaction Mixtures

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of this compound and to characterize it within complex mixtures, such as during reaction monitoring or impurity profiling. americanpharmaceuticalreview.com Soft ionization techniques, particularly Electrospray Ionization (ESI), are commonly employed as they can generate intact molecular ions from polar, thermally labile molecules. nih.gov

In a typical analysis, the compound is detected as a protonated molecule [M+H]⁺ or as an adduct with other cations like sodium [M+Na]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental formula. mdpi.com Tandem mass spectrometry (MS/MS) is used for further structural confirmation. In MS/MS, the molecular ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. nih.gov The fragmentation pattern provides valuable information about the molecule's structure, such as the loss of the Boc group or water. This capability is crucial for identifying intermediates and byproducts in synthetic processes without the need for prior isolation. americanpharmaceuticalreview.comrsc.org

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value | Technique | Reference |

|---|---|---|---|

| Molecular Formula | C₈H₁₇NO₃ | - | nih.gov |

| Molecular Weight | 175.23 g/mol | - | sigmaaldrich.comnih.gov |

| Monoisotopic Mass | 175.120843 g/mol | Computed | nih.gov |

| Common Adducts | [M+H]⁺, [M+Na]⁺ | ESI-MS | mdpi.com |

Computational Chemistry and Spectroscopic Data Correlation for Conformational and Electronic Analysis

Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become a powerful partner to experimental analysis for understanding the properties of this compound at a molecular level. researchgate.netresearchgate.net These theoretical models can predict and rationalize the compound's three-dimensional structure, conformational preferences, and electronic properties. chemrxiv.org

By calculating the energies of different conformers, researchers can identify the most stable structures, which are often governed by intramolecular hydrogen bonding between the hydroxyl and carbamate (B1207046) groups. researchgate.net The correlation of computationally predicted spectroscopic data with experimental results provides a powerful method for structural validation. For instance, theoretical calculations of NMR chemical shifts or coupling constants for a proposed structure can be compared with the experimental spectrum to confirm the assignment. Furthermore, prediction of chiroptical properties, such as the Electronic Circular Dichroism (ECD) spectrum, can be used to determine the absolute configuration of the molecule by matching the calculated spectrum of a specific enantiomer to the experimental one. chemrxiv.org Analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP) maps helps in understanding the molecule's reactivity and the nature of its intermolecular interactions. researchgate.net

Table 5: Application of Computational Chemistry in Molecular Analysis

| Computational Method | Information Obtained | Application | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, conformational energies, vibrational frequencies | Prediction of the most stable conformers and interpretation of IR spectra. | researchgate.netresearchgate.net |

| Time-Dependent DFT (TD-DFT) | Electronic excitation energies, rotary strengths | Prediction of UV-Vis and Electronic Circular Dichroism (ECD) spectra for absolute configuration assignment. | researchgate.netchemrxiv.org |

| Natural Bond Orbital (NBO) Analysis | Hyperconjugative interactions, charge distribution | Understanding intramolecular interactions like hydrogen bonding and electronic stabilization. | researchgate.net |

Emerging Research Frontiers and Future Directions

Integration in Flow Chemistry and Automated Synthesis of Derivatives

The principles of flow chemistry, characterized by the use of continuous-flow reactors, are being increasingly applied to the synthesis of fine chemicals and pharmaceutical intermediates for enhanced safety, efficiency, and scalability. acs.org The synthesis of N-Boc-(S)-1-amino-2-propanol and its derivatives is well-suited for this technology. Industrial production methods can utilize continuous flow reactors for the Boc-protection of (S)-1-amino-2-propanol, allowing for precise control over reaction parameters and potentially higher throughput compared to traditional batch processes. Furthermore, the thermal deprotection of the N-Boc group can be effectively carried out in a continuous flow setup, often without the need for an acid catalyst, which simplifies downstream processing. acs.org

Automated synthesis, particularly in the realm of peptide synthesis, represents another significant frontier. nih.gov The Boc-chemistry for solid-phase peptide synthesis (SPPS) is a well-established methodology where N-Boc protected amino acids are sequentially coupled to a growing peptide chain on a solid support. researchgate.netbeilstein-journals.org this compound, with its dual functionality, can be integrated into automated SPPS to create novel peptide derivatives and peptidomimetics. This automated approach allows for the rapid generation of libraries of complex molecules for screening in drug discovery and other applications. nih.gov The combination of flow chemistry for the synthesis of the building block and automated platforms for its incorporation into larger structures represents a powerful synergy for future research.

Applications in Materials Science and Polymer Chemistry Research

The unique structure of this compound makes it an attractive monomer or functionalization agent in materials science and polymer chemistry. researchgate.net Its bifunctionality (a protected amine and a hydroxyl group) allows it to be incorporated into polymer backbones or used as a side-chain modifying agent to impart specific properties such as chirality, hydrophilicity, and biodegradability.

One notable application is in the synthesis of functionalized polyesters. For instance, the related compound tert-butyl-N-(3-hydroxypropyl) carbamate (B1207046), which shares the Boc-protected amino alcohol motif, has been used as an initiator for the ring-opening polymerization of L-lactide to produce N-Boc-functionalized poly(L-lactide) (PLLA). mdpi.com After the polymerization, the Boc group can be removed to yield a primary amine-terminated PLLA, which can be further modified. This approach allows for the creation of well-defined block copolymers with tailored properties.

| Polymer Initiator | Monomer | Resulting Polymer | Potential Applications |

| tert-butyl-N-(3-hydroxypropyl) carbamate | L-lactide | N-Boc-functionalized poly(L-lactide) | Drug delivery, tissue engineering |

This table illustrates the use of a Boc-protected amino alcohol as an initiator in ring-opening polymerization to create functional polymers.

Furthermore, the precursor, 1-amino-2-propanol, is used in the preparation of bio-based polyurethanes by reacting with epoxidized soybean oil. sigmaaldrich.comwikipedia.org This suggests a potential role for this compound in the synthesis of novel, stereocontrolled polyurethanes with specific thermal and mechanical properties. The chirality of the monomer can be exploited to create polymers with ordered structures and unique optical or recognition capabilities.

Expanding the Scope of this compound in Novel Catalytic Systems

The demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries has driven extensive research into asymmetric catalysis. Chiral ligands, which coordinate to a metal center to create a chiral environment, are central to this field. uni-muenchen.denih.gov this compound serves as a valuable chiral building block for the synthesis of new ligands and organocatalysts. researchgate.net

A significant example is the development of a library of pseudo-dipeptide ligands for ruthenium-catalyzed asymmetric transfer hydrogenation of ketones. researchgate.netacs.org In one study, a ligand synthesized from N-Boc-L-alanine and (S)-1-amino-2-propanol was found to be highly effective. The resulting ruthenium complex catalyzed the reduction of various aryl alkyl ketones to their corresponding chiral alcohols with excellent enantioselectivity (up to 98% ee). researchgate.netacs.org

| Ketone Substrate | Catalyst System | Enantiomeric Excess (ee) |

| Acetophenone | Ru-complex with ligand from N-Boc-L-alanine and (S)-1-amino-2-propanol | up to 98% |

| Various aryl alkyl ketones | Ru-complex with ligand from N-Boc-L-alanine and (S)-1-amino-2-propanol | High |

This table highlights the high enantioselectivity achieved in asymmetric transfer hydrogenation using a catalyst derived from this compound's precursor.

The development of novel organocatalysts, which are metal-free small organic molecules, is another burgeoning area of research. unimi.it Chiral amines and their derivatives are frequently used as the catalytic scaffold. While direct applications of this compound in this context are still emerging, its structural motifs are highly relevant. For example, novel C2-symmetric organocatalysts based on diprolinamide units have shown high efficiency in asymmetric aldol (B89426) reactions. rsc.org The principles learned from these systems can inform the design of new catalysts derived from this compound, potentially leading to novel reactivity and selectivity in a variety of organic transformations.

Sustainable and Scalable Production Methodologies for Industrial Relevance

The principles of green chemistry are increasingly influencing the development of synthetic routes for industrially important chemicals. For a compound like this compound, developing sustainable and scalable production methods is crucial for its widespread application. Research in this area focuses on several key aspects: the use of greener solvents, catalyst-free or recyclable catalyst systems, and biocatalytic routes.

The N-Boc protection of amines, a key step in the synthesis of the title compound, has been the subject of numerous green chemistry studies. researchgate.net Methodologies have been developed that utilize recyclable organocatalysts like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or even proceed under catalyst- and solvent-free conditions. uni-muenchen.deresearchgate.net These approaches reduce the environmental impact associated with traditional methods that often use hazardous reagents and solvents.

Biocatalysis offers a highly attractive green alternative for the synthesis of chiral amino alcohols. sci-hub.se Enzymes, such as alcohol dehydrogenases (ADHs) and lipases, can operate under mild conditions (room temperature and neutral pH) and exhibit high chemo-, regio-, and stereoselectivity. acs.orgunipd.it The synthesis of chiral 1,2-amino alcohols through biocatalytic methods is an active area of research. sci-hub.se For example, engineered ketoreductases (KREDs) have been used for the stereoselective reduction of ketoamines to the corresponding chiral amino alcohols with high conversion and enantiomeric excess. mdpi.com Applying such biocatalytic systems to the synthesis of (S)-1-amino-2-propanol, the precursor to this compound, could provide a highly sustainable and efficient manufacturing process. The integration of biocatalysis with flow chemistry further holds the promise of developing continuous and automated production systems for this valuable chiral building block. acs.org

| Green Chemistry Approach | Key Features | Relevance to this compound Synthesis |

| Recyclable Organocatalysts | Use of catalysts like HFIP for N-Boc protection. uni-muenchen.deresearchgate.net | Reduces catalyst waste in the primary synthesis step. |

| Solvent-Free Synthesis | Reactions conducted without a solvent medium. | Minimizes solvent waste and simplifies product isolation. |

| Biocatalysis (e.g., KREDs) | High stereoselectivity, mild reaction conditions. sci-hub.semdpi.com | Enables the sustainable production of the chiral precursor, (S)-1-amino-2-propanol. |

This table summarizes sustainable methodologies applicable to the production of this compound.

Q & A

Basic Research Questions

Q. What spectroscopic methods are effective for characterizing hydrogen bonding and molecular structure in N-Boc-(S)-1-amino-2-propanol?

- Answer : Fourier transform near-infrared (FT-NIR) spectroscopy combined with two-dimensional (2D) correlation analysis is a robust method to study hydrogen bonding and molecular interactions. Temperature-dependent FT-NIR can reveal shifts in O-H and N-H stretching bands, which correlate with changes in hydrogen-bond strength and conformation. For example, experiments on analogous amino alcohols (e.g., 1-amino-2-propanol) showed distinct spectral changes between 20–80°C, allowing quantification of hydrogen-bond dynamics .

Q. How can enantiomeric purity of this compound be validated during synthesis?

- Answer : Chiral chromatography using α1-acid glycoprotein or β-cyclodextrin columns is recommended. Derivatization with dinitrophenyl groups enhances enantiomeric separation sensitivity. Microwave-assisted sample preparation improves resolution by reducing racemization risks compared to conventional heating .

Q. What are the key stability considerations for storing this compound?

- Answer : The compound should be stored at 2–8°C under inert gas (e.g., argon) to prevent Boc-group cleavage. Stability studies on related N-Boc-protected amines indicate degradation above 40°C, with moisture accelerating hydrolysis. Regular FT-IR or HPLC monitoring is advised to detect decomposition .

Advanced Research Questions

Q. How can researchers design experiments to investigate solvent effects on the conformational dynamics of this compound?

- Answer : Molecular dynamics (MD) simulations paired with dielectric spectroscopy can model solvent interactions. For example, polar solvents (e.g., DMSO) stabilize intramolecular hydrogen bonds, while non-polar solvents (e.g., toluene) favor extended conformations. Experimental validation via variable-temperature NMR (e.g., NOESY) can map spatial proximity of protons in different solvents .

Q. What strategies resolve contradictions in hydrogen-bonding data obtained from FT-NIR versus X-ray crystallography?

- Answer : FT-NIR captures dynamic hydrogen bonding in solution, whereas X-ray crystallography provides static solid-state data. To reconcile discrepancies:

- Perform temperature-controlled crystallography to mimic solution conditions.

- Use 2D IR spectroscopy to differentiate intermolecular vs. intramolecular interactions.

- Cross-validate with computational models (e.g., DFT calculations) .

Q. How does the Boc-protecting group influence the reactivity of this compound in peptide coupling reactions?

- Answer : The Boc group sterically shields the amine, reducing nucleophilicity but preventing side reactions (e.g., epimerization). Kinetic studies on Boc-protected amino alcohols show slower acylation rates compared to unprotected analogs. Optimize coupling agents (e.g., HATU) and base (e.g., DIPEA) to balance reactivity and stereochemical integrity .

Q. What experimental approaches minimize racemization during scalable synthesis of this compound?

- Answer :

- Use low-temperature (<0°C) conditions for Boc protection to suppress base-induced racemization.

- Employ enantioselective catalysts (e.g., chiral oxazaborolidines) for asymmetric reduction of ketone intermediates.

- Monitor optical rotation or chiral HPLC at each synthetic step to detect early-stage racemization .

Methodological Frameworks

-

PICO Framework : For hypothesis-driven studies:

-

FINER Criteria : Ensure questions are feasible (e.g., accessible instrumentation), novel (e.g., unexplored solvent systems), and relevant (e.g., applications in chiral drug synthesis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.